8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring a 4-(4-fluorophenyl)piperazine moiety at the 8-position and a 3-methylbenzyl group at the 7-position of the purine core. The structural design incorporates electron-withdrawing fluorine atoms and aromatic substituents, which are known to enhance binding affinity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C26H29FN6O2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H29FN6O2/c1-18-5-4-6-19(15-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-9-7-20(27)8-10-21/h4-10,15H,11-14,16-17H2,1-3H3 |
InChI Key |
LFRZLDODGMGTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the attachment of the methylphenyl group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential pharmacological activities due to its structural features. Key areas of research include:
Neuropharmacology
Compounds with piperazine rings are often studied for their neuropharmacological effects. Initial studies suggest that this compound may interact with various neurotransmitter receptors, indicating potential applications in treating neurological disorders such as depression and anxiety.
Anticancer Activity
Research indicates that similar purine derivatives exhibit anticancer properties. The compound's ability to inhibit tumor cell proliferation has been explored through in vitro studies against various cancer cell lines. For instance, compounds structurally related to this one have shown promising results in inhibiting cell growth in human tumor cells.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this purine derivative:
Case Study 1: Antitumor Activity
A study evaluated the anticancer activity of a related compound through the National Cancer Institute's Developmental Therapeutics Program. The compound demonstrated significant antimitotic activity against a panel of human tumor cell lines with a mean GI50 value indicating effective inhibition of cell growth.
Case Study 2: Binding Affinity Studies
Research involving the interaction of this compound with neurotransmitter receptors has shown potential binding affinities that suggest its use as a therapeutic agent for psychiatric conditions. This was evidenced by its ability to modulate receptor activity in preclinical models .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorinated phenyl group | Known for antidepressant effects | Moderate |
| 7-Methylxanthine | Methylated purine derivative | Exhibits stimulant properties | High |
| Aripiprazole | Atypical antipsychotic with piperazine | Unique partial agonist activity at dopamine receptors | High |
| 8-Hydroxyquinoline | Hydroxy-substituted quinoline | Known for neuroprotective effects | Moderate |
Mechanism of Action
The mechanism of action of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Analysis and Comparison with Analogues
Key structural variations among purine-2,6-dione derivatives lie in the substituents on the piperazine ring and the alkyl/aryl chains at the purine’s 7-position. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations:
- Dichlorophenyl (Compound 8, ) and phenylpiperazinyl () substituents demonstrate that electron-withdrawing groups correlate with higher antiasthmatic or chemopreventive activity .
Purine-7 Substituents :
Pharmacological and Biochemical Comparisons
Antiasthmatic Activity:
highlights that piperazine-acetyl derivatives with electron-withdrawing groups (e.g., dichlorophenyl in Compound 8) exhibit potent vasodilatory activity, surpassing the standard drug Cilostazol . The target compound’s 4-fluorophenyl group may similarly enhance PDE3/4 inhibition, though experimental validation is required.
Chemopreventive Potential:
’s Compound 4, featuring a 4-phenylpiperazinyl butyl chain, shows promise in chemoprevention, suggesting that extended alkyl linkers between purine and piperazine may improve tissue penetration . The target’s shorter 3-methylbenzyl chain might limit bioavailability but reduce off-target effects.
Kinase Inhibition:
emphasizes the role of fluorinated piperazine fragments (e.g., 4-fluorobenzyl) in tyrosine kinase inhibitor design . This supports the hypothesis that the target compound’s 4-fluorophenylpiperazine moiety could confer kinase-targeted activity, though this remains speculative without direct data.
Biological Activity
The compound 8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.5 g/mol. The structural representation includes a purine core substituted with various functional groups, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
Key Interaction Points:
- Dopamine Receptors : The fluorophenyl piperazine may enhance binding affinity to dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : The purine scaffold may interact with kinases or phosphodiesterases, modulating cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies have shown moderate antimicrobial effects against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae .
- CNS Activity : Due to its structural similarity to known psychoactive compounds, it may exhibit effects on the central nervous system, potentially affecting anxiety and depression .
- Antitumor Potential : Some studies suggest that purine derivatives can have cytotoxic effects on cancer cell lines, although specific data on this compound is limited .
Study 1: Antimicrobial Screening
A study screened several derivatives for antimicrobial activity, finding that compounds similar to the target exhibited significant activity against Gram-positive and Gram-negative bacteria. This highlights the potential for further development as an antimicrobial agent .
Study 2: CNS Effects
Research into related compounds indicated that modifications in piperazine structures could lead to enhanced binding to serotonin receptors, suggesting a similar potential for the target compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C26H29FN6O2 |
| Molecular Weight | 476.5 g/mol |
| Antimicrobial Activity | Moderate against E. coli and K. pneumoniae |
| CNS Interaction Potential | Likely due to piperazine moiety |
| Antitumor Activity | Limited data; further investigation needed |
Q & A
Q. Q. How to design a robust dose-response study for in vivo efficacy testing?
- Methodological Answer :
- Dose Selection : Base on in vitro IC₅₀ values (e.g., 10x IC₅₀ for initial in vivo dose).
- Controls : Include vehicle, positive control (e.g., CGS-21680 for A₂A), and toxicity endpoints (e.g., organ histopathology).
- PK/PD Integration : Collect plasma/tissue samples at multiple timepoints to correlate exposure with effect .
Q. What validation criteria confirm target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
